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Compound of Interest

Compound Name: Apigenin 5-O-neohesperidoside

Cat. No.: B1153349

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 5-O-neohesperidoside, more commonly known as Rhoifolin, is a flavonoid
glycoside found in a variety of plants, notably in the Citrus genus.[1][2][3] As a derivative of
apigenin, rhoifolin exhibits a range of biological activities, including potent cytotoxic and
anticancer properties, making it a compound of significant interest for therapeutic research and
drug development.[1][2][4] This document provides detailed protocols for the chemical
synthesis of rhoifolin and discusses its subsequent derivatization, offering a guide for
researchers aiming to explore its therapeutic potential.

Chemical Properties
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Property Value

Chemical Formula C27H30014

Molecular Weight 578.53 g/mol

Appearance Yellow amorphous powder or yellow needles
Melting Point 245-253 °C

Soluble in hot ethanol, methanol, and water;
sparingly soluble in cold ethanol and ethyl

Solubility
acetate; insoluble in chloroform and n-hexane.

[1]

Synthesis of Apigenin 5-O-neohesperidoside
(Rhoifolin)

A common and effective method for the synthesis of rhoifolin is through the oxidation of
naringin using iodine in a pyridine solvent.[1][5]

Quantitative Data

Starting Reaction .
) Reagents o Product Yield
Material Conditions

lodine (4.45 g,
Naringin (10.02 17.05 mmol),
g, 17.25 mmol) Pyridine (100
mL)

95 °C, 2 hours,
Argon Rhoifolin (8.14 g) ~82%

atmosphere

Experimental Protocol

e Reaction Setup: In a round-bottom flask, dissolve 10.02 g (17.25 mmol) of naringin in 100
mL of pyridine.

 Inert Atmosphere: Purge the flask with argon gas to create an inert atmosphere.

* Reagent Addition: Add 4.45 g (17.05 mmol) of iodine to the solution.
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» Heating: Heat the reaction mixture to 95 °C and maintain this temperature for 2 hours with

continuous stirring.

e Cooling and Precipitation: After 2 hours, cool the reaction solution to room temperature. A
pale yellow solid will precipitate out.

« Purification: Collect the crude product by filtration and recrystallize it from acetone to obtain
pure rhoifolin (8.14 Q).

o Characterization: Confirm the identity and purity of the synthesized rhoifolin using techniques
such as melting point determination, NMR, and mass spectrometry.

Synthesis Workflow
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Rhoifolin Synthesis Workflow
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Caption: Chemical synthesis of rhoifolin from naringin.

Derivatization of Apigenin 5-O-neohesperidoside
(Rhoifolin)

The derivatization of rhoifolin is an area with limited published research, yet it holds potential
for modifying its biological activity.[1] Two key derivatization strategies are highlighted below.

Acetylation for Chemo-enzymatic Synthesis
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Rhoifolin can be used as an intermediate in the synthesis of other flavonoids, such as acacetin.
This process involves the acetylation of rhoifolin.[1]

 Starting Material: Use the rhoifolin synthesized in the previous step.
o Acetylation: To the reaction mixture containing rhoifolin, add acetic anhydride.

o Heating: Heat the mixture for 6 hours at 95 °C to yield the acetylated rhoifolin derivative.

Transglycosylation to Synthesize a-Glucosyl Rhoifolin

Another derivatization method is the synthesis of a-glucosyl rhoifolin through a
transglycosylation reaction.[1][2]

Note: The specific enzymatic conditions for this transglycosylation are not detailed in the
provided search results. A general enzymatic transglycosylation protocol would involve:

o Enzyme Selection: Choose a suitable glycosyltransferase enzyme capable of transferring a
glucose moiety.

o Reaction Mixture: Prepare a buffered solution containing rhoifolin, a glucose donor (e.g.,
sucrose), and the selected enzyme.

 Incubation: Incubate the mixture under optimal conditions for the enzyme (temperature, pH)
for a sufficient period.

« Purification: Purify the resulting a-glucosyl rhoifolin using chromatographic techniques.

o Characterization: Confirm the structure of the derivative using NMR (HSQC, COSY, HMBC,
1D TOCSY) and mass spectrometry.[1]

Derivatization Workflow
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Rhoifolin Derivatization Strategies
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Caption: Methods for the derivatization of rhoifolin.

Biological Activity and Signaling Pathways

Rhoifolin has demonstrated significant anticancer effects by inducing apoptosis and inhibiting
cancer cell proliferation.[1][2] Its mechanism of action involves the modulation of several key
signaling pathways.

Signaling Pathways Modulated by Rhoifolin

Rhoifolin exerts its anti-metastatic and pro-apoptotic effects by:

 Inhibiting key molecules involved in cell motility and migration such as ezrin, PODXL,
NHERF-1/2, Cdc42, MAPK, PI3K, Racl, and RhoA.[2]

+ Promoting apoptosis by upregulating JNK and p-JNK, and downregulating pAkt, TGF-32,
and SMAD2, which leads to increased cancer cell death.[2]

Rhoifolin's Anticancer Signaling Pathway
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Signaling Pathway of Rhoifolin in Cancer Cells
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Caption: Rhoifolin's modulation of cancer cell signaling pathways.

Conclusion

The synthesis of Apigenin 5-O-neohesperidoside (Rhoifolin) from naringin is a
straightforward and high-yielding process. While the exploration of rhoifolin derivatization is still
in its early stages, the existing methods of acetylation and transglycosylation provide a
foundation for creating novel analogs with potentially enhanced or modified biological activities.
The established anticancer properties of rhoifolin, mediated through the modulation of critical
signaling pathways, underscore its potential as a lead compound in drug discovery and
development. Further research into its synthesis, derivatization, and mechanisms of action is
warranted to fully harness its therapeutic capabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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